molecular formula C16H23NO2 B2828604 4-tert-butylphenyl piperidine-1-carboxylate CAS No. 694472-69-0

4-tert-butylphenyl piperidine-1-carboxylate

Cat. No.: B2828604
CAS No.: 694472-69-0
M. Wt: 261.365
InChI Key: OXPPGXNQBIWJMN-UHFFFAOYSA-N
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Description

4-tert-butylphenyl piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO2. It is also known by its IUPAC name, 1-Piperidinecarboxylic acid, 4-phenyl-, 1,1-dimethylethyl ester . This compound is a member of the piperidine family, which is known for its diverse applications in pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butylphenyl piperidine-1-carboxylate typically involves the esterification of 4-phenylpiperidine-1-carboxylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

4-tert-butylphenyl piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .

Scientific Research Applications

4-tert-butylphenyl piperidine-1-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-tert-butylphenyl piperidine-1-carboxylate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its tert-butyl group provides steric hindrance, making it more stable and less reactive compared to similar compounds .

Properties

IUPAC Name

(4-tert-butylphenyl) piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2/c1-16(2,3)13-7-9-14(10-8-13)19-15(18)17-11-5-4-6-12-17/h7-10H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPPGXNQBIWJMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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